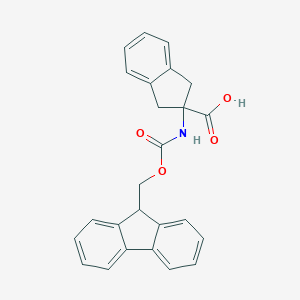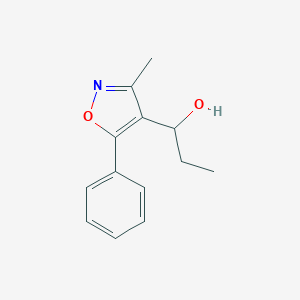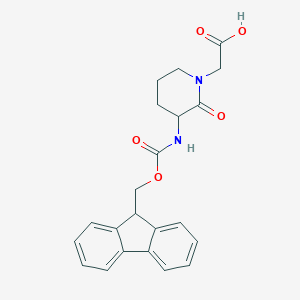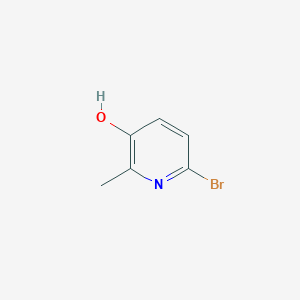
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate
Overview
Description
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, commonly known as DMCM, is a compound from the β-carboline family. It is known for its ability to induce anxiety and convulsions by acting as a negative allosteric modulator of GABA A receptors. This property makes it functionally opposite to benzodiazepines and related drugs, which are positive allosteric modulators. DMCM is primarily used in scientific research to test new anxiolytic and anticonvulsant medications .
Scientific Research Applications
DMCM is extensively used in scientific research due to its unique pharmacological properties:
Chemistry: It serves as a model compound for studying the chemistry of β-carbolines and their derivatives.
Biology: DMCM is used to investigate the role of GABA A receptors in anxiety and convulsion mechanisms.
Medicine: It is employed in the development and testing of new anxiolytic and anticonvulsant drugs.
Mechanism of Action
DMCM exerts its effects by acting as a negative allosteric modulator of GABA A receptors. It binds to a specific site on the receptor, distinct from the GABA binding site, and induces a conformational change that reduces the receptor’s affinity for GABA. This results in decreased inhibitory neurotransmission, leading to increased neuronal excitability and the induction of anxiety and convulsions .
Future Directions
DMCM is used in scientific research to test new anxiolytic and anticonvulsant medications . Its unique mechanism of action makes it a valuable tool in understanding the function of GABA A receptors and the effects of modulating these receptors. Future research may continue to use DMCM as a tool in the development and testing of new drugs for anxiety and convulsive disorders.
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: DMCM’s primary role lies in its interaction with GABA A receptors. By acting as a negative allosteric modulator, it influences the receptor’s function, leading to anxiety and convulsions. Unlike benzodiazepines, which enhance GABAergic transmission, DMCM dampens it. The specific binding sites and molecular interactions involved in this modulation are essential areas of study .
Enzymes, Proteins, and Biomolecules: DMCM’s interactions extend beyond GABA A receptors. It may affect enzymes, proteins, and other biomolecules involved in neurotransmission, signal transduction, and cellular homeostasis. Investigating these interactions can shed light on its broader biochemical effects .
Cellular Effects
Impact on Cells: DMCM’s influence on various cell types is multifaceted. It may alter cell signaling pathways, gene expression, and cellular metabolism. Understanding how DMCM affects cellular function is crucial for assessing its therapeutic potential and potential side effects .
Molecular Mechanism
Mechanism of Action: At the molecular level, DMCM likely binds to specific sites on GABA A receptors, altering their conformation and function. Investigating its binding affinity, kinetics, and downstream effects can provide insights into its mechanism of action .
Dosage Effects in Animal Models
Thresholds and Toxicity: Animal studies can reveal dosage-dependent effects. Investigate the dose-response relationship—thresholds for efficacy and any toxic or adverse effects at high doses. Such data inform safe and effective dosing strategies .
Metabolic Pathways
Enzymes and Metabolite Levels: DMCM’s involvement in metabolic pathways is essential. Identify enzymes or cofactors it interacts with. Does it affect metabolic flux or metabolite levels? These insights contribute to a comprehensive understanding of its biochemical impact .
Transport and Distribution
Cellular Localization: How does DMCM move within cells and tissues? Investigate transporters, binding proteins, and localization. Does it accumulate in specific compartments or organelles? These factors influence its overall effects .
Subcellular Localization
Targeting Signals and Modifications: Describe DMCM’s subcellular localization. Are there targeting signals or post-translational modifications directing it to specific organelles? Understanding this enhances our grasp of its cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMCM involves several steps, starting from the appropriate β-carboline precursor. The key steps include:
Formation of the β-carboline core: This is typically achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Introduction of the methoxy groups: Methoxylation is carried out using methanol in the presence of a strong acid catalyst.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of DMCM follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: DMCM can undergo oxidation reactions, particularly at the ethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of DMCM can occur at the β-carboline core, potentially leading to the formation of dihydro-β-carbolines.
Substitution: The methoxy groups in DMCM can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro-β-carbolines.
Substitution: Various substituted β-carboline derivatives.
Comparison with Similar Compounds
DMCM is unique among β-carbolines due to its specific action on GABA A receptors. Similar compounds include:
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate: Similar in structure but may have different pharmacological properties.
β-carboline-3-carboxylate derivatives: These compounds share the β-carboline core but differ in their substituents, leading to variations in their biological activities.
Benzodiazepines: Although functionally opposite, benzodiazepines also modulate GABA A receptors but as positive allosteric modulators.
DMCM’s ability to act as a negative allosteric modulator makes it a valuable tool in research, particularly in understanding the mechanisms of anxiety and convulsions and in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4/h6-8,19H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADIKQPUNWAMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896999 | |
| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82499-00-1 | |
| Record name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 6,7-DIMETHOXY-4-ETHYL-.BETA.-CARBOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1309288N1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)





